molecular formula C11H10N2O3 B13842492 Methyl 6-methoxyquinoxaline-5-carboxylate

Methyl 6-methoxyquinoxaline-5-carboxylate

Cat. No.: B13842492
M. Wt: 218.21 g/mol
InChI Key: BYGMUCCBGNSQCE-UHFFFAOYSA-N
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Description

Methyl 6-methoxyquinoxaline-5-carboxylate is a heterocyclic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxyquinoxaline-5-carboxylate typically involves the reaction of 6-methoxyquinoxaline-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxyquinoxaline-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-5-carboxylic acid derivatives, while reduction can produce various reduced quinoxaline compounds .

Scientific Research Applications

Methyl 6-methoxyquinoxaline-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-methoxyquinoxaline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl quinoxaline-6-carboxylate: Similar in structure but lacks the methoxy group.

    6-Quinoxalinecarboxylic acid methyl ester: Another derivative with similar properties.

    3-Quinolinecarboxylic acid: A related compound with a different ring structure.

Uniqueness

Methyl 6-methoxyquinoxaline-5-carboxylate is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its specific applications and properties .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 6-methoxyquinoxaline-5-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-15-8-4-3-7-10(13-6-5-12-7)9(8)11(14)16-2/h3-6H,1-2H3

InChI Key

BYGMUCCBGNSQCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC=CN=C2C=C1)C(=O)OC

Origin of Product

United States

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